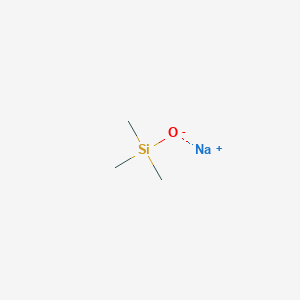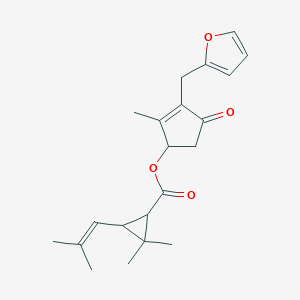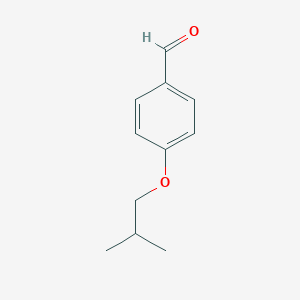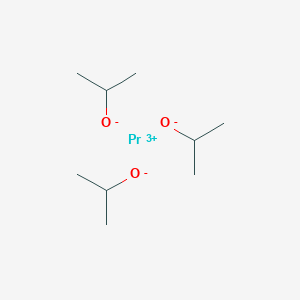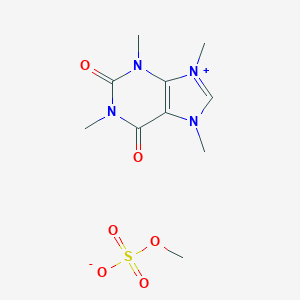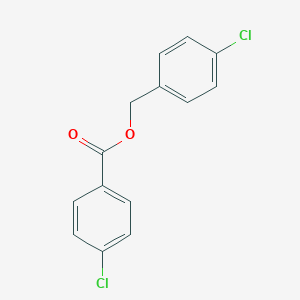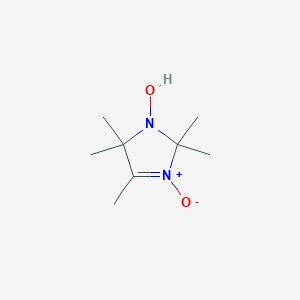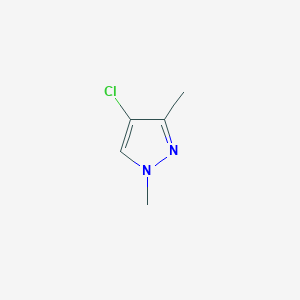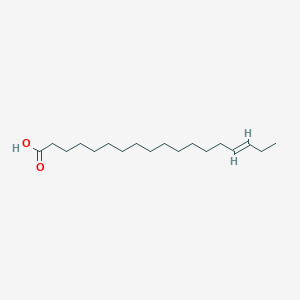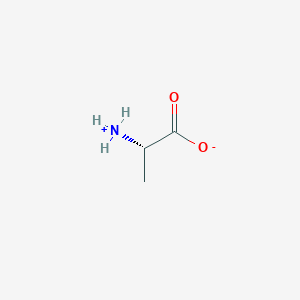
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- in lab experiments is its high purity and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-. One potential direction is the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research could be done to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent make it a valuable compound for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with phenylacetylene in the presence of palladium on carbon and triethylamine. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.
Eigenschaften
CAS-Nummer |
17960-73-5 |
|---|---|
Produktname |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C14H15NO/c1-2-4-12(5-3-1)15-9-11-8-13-6-7-14(11,10-15)16-13/h1-7,11,13H,8-10H2 |
InChI-Schlüssel |
SFAYZPMRYHGFNC-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



